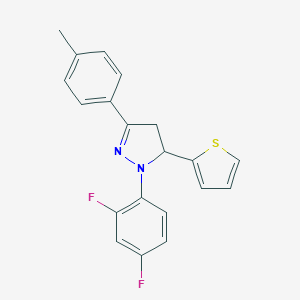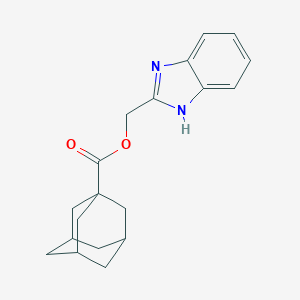![molecular formula C23H26N2O2 B442519 (2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide]](/img/structure/B442519.png)
(2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and acrylamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylamine with acryloyl chloride to form an intermediate, which is then reacted with another molecule of 4-methylphenylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amides. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of (2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] include:
Uniqueness
What sets (2E,2'E)-N,N'-propane-1,3-diylbis[3-(4-methylphenyl)prop-2-enamide] apart from these similar compounds is its unique combination of acrylamide groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-[3-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide |
InChI |
InChI=1S/C23H26N2O2/c1-18-4-8-20(9-5-18)12-14-22(26)24-16-3-17-25-23(27)15-13-21-10-6-19(2)7-11-21/h4-15H,3,16-17H2,1-2H3,(H,24,26)(H,25,27)/b14-12+,15-13+ |
InChI Key |
IOYMRVBDDUXYKZ-QUMQEAAQSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCCNC(=O)C=CC2=CC=C(C=C2)C |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCCNC(=O)/C=C/C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCCNC(=O)C=CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B442437.png)
![Methyl 2-(cinnamoylamino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B442438.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[4-(dimethylamino)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442439.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442442.png)
![2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B442443.png)
![N,N'-(3,3'-DIMETHYL-4,4'-BIPHENYLDIYL)BIS[2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE]](/img/structure/B442445.png)
![(2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B442446.png)
![2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B442447.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B442449.png)

![PROPYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B442457.png)
METHANONE](/img/structure/B442458.png)
![ETHYL 2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B442459.png)
